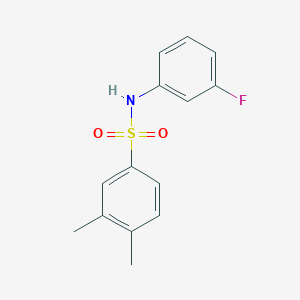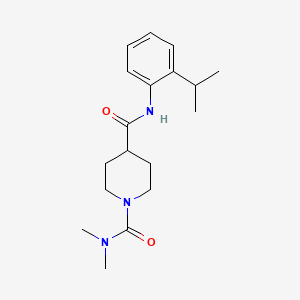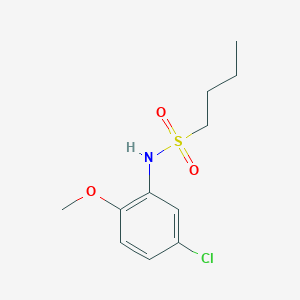![molecular formula C19H20ClNO2 B5295643 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5295643.png)
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for mediating the effects of endocannabinoids in the body.
作用機序
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one exerts its effects by binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating a wide range of physiological processes, including pain, inflammation, and neuronal function. By binding to these receptors, 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been shown to have a range of biochemical and physiological effects in the body. It can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to its analgesic and neuroprotective effects. Additionally, 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one can modulate the activity of immune cells, leading to its anti-inflammatory effects.
実験室実験の利点と制限
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has several advantages for lab experiments, including its potency, selectivity for the CB1 and CB2 receptors, and ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and potential for inducing tolerance and dependence.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one. One area of interest is the development of novel analogs that may have improved therapeutic properties, such as increased potency or selectivity for specific receptor subtypes. Additionally, further research is needed to understand the long-term effects of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one on the endocannabinoid system and its potential for inducing tolerance and dependence. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one in humans for the treatment of various diseases.
合成法
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis typically begins with the reaction of 4-chlorobenzaldehyde with propyl magnesium bromide to form 4-propoxybenzyl alcohol. This intermediate is then reacted with 4-chloroaniline to form the corresponding amine. The final step involves the reaction of the amine with 3-bromo-1-(4-chlorophenyl)prop-2-en-1-one to form 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one.
科学的研究の応用
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation. Additionally, 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-3-12-23-18-10-8-17(9-11-18)21-14(2)13-19(22)15-4-6-16(20)7-5-15/h4-11,13,21H,3,12H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQGYBDBAUEVFE-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B5295564.png)
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5295570.png)
![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)
![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(2-fluorophenyl)urea](/img/structure/B5295577.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)
![3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol](/img/structure/B5295589.png)

![methyl 2-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5295618.png)

![ethyl {[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5295646.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5295652.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-tetrazol-5-yl)propyl]acetamide](/img/structure/B5295655.png)